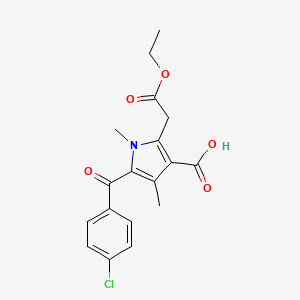

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate

Description

Properties

CAS No. |

33369-29-8 |

|---|---|

Molecular Formula |

C18H18ClNO5 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

5-(4-chlorobenzoyl)-2-(2-ethoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C18H18ClNO5/c1-4-25-14(21)9-13-15(18(23)24)10(2)16(20(13)3)17(22)11-5-7-12(19)8-6-11/h5-8H,4,9H2,1-3H3,(H,23,24) |

InChI Key |

XIUGDICADCHKIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(N1C)C(=O)C2=CC=C(C=C2)Cl)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Formation and 1,4-Dimethyl Substitution

The pyrrole core is typically synthesized via condensation reactions involving 1,4-dicarbonyl compounds and ammonia or amines, a classical approach known as the Paal-Knorr synthesis. For the 1,4-dimethyl substitution pattern, methyl groups are introduced either by starting with methyl-substituted precursors or by methylation of the pyrrole nitrogen and carbon atoms post-ring formation.

Patent US4363918A describes a condensation of 3-oxo-pentanedioic acid with 1-chloro-2-substituted compounds to yield 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid derivatives with high purity and yield (~85%) under controlled acidic conditions and subsequent filtration and drying steps. This method avoids formation of alkylamide side-products common in prior art, improving product purity and process economy.

-

- Condensation reaction at controlled temperature

- Acidification and precipitation of the pyrrole diacid

- Filtration and vacuum drying at ~50°C over drying agents (e.g., CaCl2)

Introduction of the 4-Chlorobenzoyl Group

The 5-position benzoylation with a 4-chlorobenzoyl moiety is typically achieved via electrophilic aromatic substitution or acylation reactions using 4-chlorobenzoyl chloride or related activated derivatives.

Transition metal catalysts (e.g., Pd/C) can be employed to improve selectivity and reduce side reactions during benzoylation.

Careful control of reaction conditions (temperature, solvent, stoichiometry) is critical to avoid over-acylation or substitution at undesired positions.

Esterification to Form the Ethyl Ester

The carboxylic acid group at position 3 is converted to the ethyl ester via standard esterification methods:

Reaction with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via alkylation with ethyl bromoacetate under basic conditions.

Purification by recrystallization or chromatography to remove unreacted starting materials and side products.

Detailed Synthetic Procedure Example

Based on the synthesis of related pyrrole derivatives and the patent literature, a representative preparation sequence is as follows:

Analytical and Process Optimization Insights

Purity and Yield : The method in US4363918A reports an 85% yield of the pyrrole intermediate with high purity due to avoidance of alkylamide side-products.

Reaction Conditions : Mild temperatures (0–50°C) and aprotic solvents (e.g., toluene, dichloromethane) are preferred to control bromination and ring-closure steps in related pyrrole syntheses.

Scalability : The synthetic methods avoid expensive or environmentally harmful reagents (e.g., sodium nitrite, tert-butyl acetoacetate), favoring industrial scalability.

Chromatographic Separation : Reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases is effective for purity analysis and preparative isolation of the final compound and impurities.

Summary Table of Preparation Methods

Research Findings and Notes

The use of 3-oxo-pentanedioic acid as a starting material is cost-effective and avoids difficult side-products compared to diesters.

Bromination of propionaldehyde followed by ring-closure with ethyl acetoacetate and ammonia provides a mild and scalable route to 2,4-dimethylpyrrole derivatives, which can be adapted for the target compound.

Analytical methods such as reverse-phase HPLC with MS-compatible mobile phases enable efficient monitoring and purification of the compound.

Industrial synthesis benefits from avoiding environmentally harmful reagents and optimizing reaction conditions to maximize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate exhibits promising biological activities. Its structure suggests potential anti-inflammatory and analgesic properties, which are critical in the development of new therapeutic agents. The compound's ability to modulate enzymatic pathways involved in inflammation makes it a candidate for further pharmacological studies.

Case Studies:

- Anti-inflammatory Activity : Research indicates that compounds structurally related to this compound have shown significant anti-inflammatory effects in preclinical models. For instance, derivatives of pyrrole have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response .

- Analgesic Properties : In studies focusing on pain management, similar compounds have been observed to reduce pain in animal models, suggesting that this compound may possess analgesic properties worth exploring .

Analytical Chemistry

The compound is also utilized in analytical chemistry for its unique properties that facilitate various separation techniques.

Separation Techniques:

- High-Performance Liquid Chromatography (HPLC) : this compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the precise quantification and purification of the compound from mixtures .

Material Science

In addition to its medicinal and analytical applications, this compound has potential uses in material science.

Polymer Development:

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for chemical modifications that can enhance the material's thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate exerts its effects involves interactions with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurity Profiles

Several compounds sharing the 4-chlorobenzoyl moiety are identified as process impurities in pharmacopeial standards (e.g., fenofibrate-related substances). Key examples include:

Key Observations :

- The target compound’s pyrrole core distinguishes it from fenofibrate-related impurities, which typically feature phenoxypropanoate backbones.

- Higher retention times (e.g., 0.80–0.85) correlate with increased lipophilicity in fenofibrate analogues due to alkyl substituents .

Acid Form and LogP Comparison

The acid derivative of the target compound, 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid (CAS 33369-28-7), has a molecular formula of C₁₆H₁₄ClNO₅ (Molecular Weight: 335.74) and a logP of 2.81 . Compared to its ethyl ester form:

Pyrazole-Based Analogues

Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate (CAS 1170160-07-2; C₁₀H₁₄ClN₃O₃, MW: 259.69) shares a chloro-substituted heterocycle but replaces the pyrrole with a pyrazole ring .

Chromatographic Behavior and Analytical Methods

The target compound and its analogues are analyzed via reverse-phase HPLC . For instance:

- This compound is separated using a Newcrom R1 column under optimized conditions .

- Fenofibrate impurities are monitored with retention times standardized to assess purity (e.g., ≤0.1% for unspecified impurities) .

Pharmacological and Industrial Significance

Biological Activity

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate, also known by its CAS number 33369-29-8, is a compound of significant interest due to its diverse biological activities. This article explores the compound's chemical properties, biological activities, and potential applications in pharmacology.

- Molecular Formula : C18H18ClNO5

- Molecular Weight : 363.791 g/mol

- CAS Number : 33369-29-8

- LogP : 3.61

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Biological Activities

1. Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. For example:

The compound demonstrated a mechanism of action involving apoptosis induction, as evidenced by increased caspase activity in treated cells.

2. Anti-Cholinesterase Activity

Research has highlighted the compound's potential as an anti-cholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Comparative studies have shown that it has an IC50 comparable to established inhibitors like donepezil:

This suggests that this compound may serve as a promising candidate for further development in this area.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features. The presence of the chlorobenzoyl moiety is believed to enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer and anti-cholinesterase agent. Molecular docking studies have provided insights into the binding modes of the compound with target proteins, indicating favorable interactions that could be exploited for drug design.

Case Studies and Research Findings

Recent studies have explored various derivatives of pyrrole compounds, including this compound, revealing significant antiproliferative effects across multiple cancer cell lines:

- Antiproliferative Effects :

- Apoptosis Induction :

Q & A

Q. What are the synthetic routes for Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate?

The compound is synthesized via cyclocondensation and subsequent functionalization. A documented method involves:

Pyrrole ring formation : Reacting ethyl acetoacetate with appropriate reagents (e.g., phenylhydrazine or DMF-DMA) to generate the pyrrole core.

Functionalization : Introducing the 4-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

Esterification : Finalizing the ethyl ester group under acidic or basic conditions.

Key intermediates and reaction conditions are detailed in pharmaceutical synthesis manuals, emphasizing purity control through recrystallization (mp 192–198°C) .

Q. What are the critical physicochemical properties of this compound?

Q. How is the compound structurally characterized?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for pyrrole protons (δ 6.5–7.5 ppm), ester carbonyl (δ ~170 ppm), and chlorobenzoyl aromatic signals.

- IR : Confirm carboxylic acid (broad ~2500–3000 cm⁻¹) and ester carbonyl (sharp ~1700 cm⁻¹) stretches.

- X-ray crystallography : Single-crystal analysis using SHELX programs resolves bond lengths/angles and confirms regiochemistry .

Advanced Research Questions

Q. How can SHELX software optimize crystal structure refinement for this compound?

SHELXL is used for small-molecule refinement:

Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.

Parameterization : Assign anisotropic displacement parameters for non-H atoms.

Validation : Check for residual electron density and R-factor convergence (target R < 0.05). For disordered regions (e.g., ethyl groups), apply constraints or split models .

Q. How to mitigate competing acylation pathways during synthesis?

- Reagent selection : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to the pyrrole’s 5-position.

- Temperature control : Lower temperatures (~0°C) reduce side reactions.

- Protecting groups : Temporarily block the 3-carboxy group during benzoylation to prevent undesired esterification .

Q. How does DFT elucidate electronic properties and reactivity?

Q. How to resolve contradictions in bioactivity data across studies?

- Dose-response standardization : Use MIC (minimum inhibitory concentration) assays under consistent conditions (pH, solvent).

- Control experiments : Compare with structurally analogous compounds (e.g., ethyl 6-(4-chlorobenzoyl)thiazinane derivatives) to isolate substituent effects .

Methodological Notes

- Synthetic reproducibility : Validate yields and purity via HPLC (retention time ~0.80 relative to fenofibric acid) .

- Crystallography : Deposit CIF files in the Cambridge Structural Database for peer validation .

- Computational protocols : Benchmark DFT methods (e.g., B3LYP/6-311+G*) against experimental spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.